molecular formula C24H21NO6 B2829298 Fmoc-3,4-dihydroxy-L-phenylalanine CAS No. 137018-93-0

Fmoc-3,4-dihydroxy-L-phenylalanine

Cat. No.: B2829298
CAS No.: 137018-93-0
M. Wt: 419.433
InChI Key: NIJSCWCPASSJPI-FQEVSTJZSA-N
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Description

Fmoc-3,4-dihydroxy-L-phenylalanine: is an organic compound with the chemical formula C24H21NO6. It is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-3,4-dihydroxy-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is synthesized by attaching a fluorenylmethoxycarbonyl (Fmoc) group to the amino group of DOPA, which results in increased solubility and stability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been studied for its potential use in tissue engineering and regenerative medicine, due to its ability to promote cell adhesion and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,4-dihydroxy-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-3,4-dihydroxy-L-phenylalanine can undergo oxidation reactions, typically forming quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: Fmoc-3,4-dihydroxy-L-phenylalanine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .

Medicine: this compound is used in the development of therapeutic peptides and proteins. It is also used in the study of diseases related to protein misfolding and aggregation .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes .

Comparison with Similar Compounds

    Fmoc-phenylalanine: Similar in structure but lacks the hydroxyl groups on the phenyl ring.

    Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring but differs in the position of the hydroxyl group.

Uniqueness: Fmoc-3,4-dihydroxy-L-phenylalanine is unique due to the presence of two hydroxyl groups on the phenyl ring, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c26-21-10-9-14(12-22(21)27)11-20(23(28)29)25-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,26-27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJSCWCPASSJPI-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137018-93-0
Record name (2S)-3-(3,4-dihydroxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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